1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of 188.66 g/mol. This compound is classified as a naphthyridine derivative and is recognized for its potential applications in medicinal chemistry, particularly as a pharmacological agent due to its structural properties that allow interaction with biological targets.
1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride falls under the category of heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements in their rings. In this case, the presence of nitrogen atoms contributes to the compound's unique chemical properties and biological activity.
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride can be achieved through several methods involving the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-3-pentanone with cyclic ketones or aldehydes under acidic or basic conditions to form the naphthyridine structure.
Technical Details:
The molecular structure of 1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride features a bicyclic framework consisting of a naphthyridine core. The structure can be represented by the following SMILES notation: C1CC(=O)NC2=C1CNCC2.Cl
.
The compound can undergo various chemical reactions typical for naphthyridine derivatives. These include:
Technical Details:
The mechanism of action for compounds like 1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride often involves interaction with specific biological receptors or enzymes. For instance:
Data:
The chemical properties are characterized by:
1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride has potential applications in:
Phosphine-catalyzed annulation reactions have emerged as powerful tools for constructing complex 1,6-naphthyridine frameworks with high atom economy and functional group tolerance. These methodologies typically involve nucleophilic phosphine catalysts (e.g., triphenylphosphine, trialkylphosphines) activating electron-deficient alkynes or allenes, which subsequently undergo [3+2] or [4+2] cycloadditions with imino compounds or other dipolarophiles. A particularly efficient approach involves the reaction of N-(2-pyridinylmethyl)imines with activated alkynes under phosphine catalysis, which facilitates the formation of the bicyclic 1,6-naphthyridine core through a concerted annulation mechanism. The electron-withdrawing nature of the pyridine nitrogen significantly enhances the electrophilicity of the imine carbon, enabling rapid cyclization at ambient temperatures [9].
Recent advancements have demonstrated the utility of ultrasonic irradiation in enhancing reaction kinetics and yields for phosphine-catalyzed 1,6-naphthyridine syntheses. Under ultrasound activation (40 kHz, 200 W) in aqueous media with solid acid catalysts, reaction times for constructing benzo[b][1,6]naphthyridine-1,9-dione derivatives can be reduced from hours to minutes while achieving yields exceeding 85%. This green chemistry approach significantly improves the sustainability profile of these transformations by eliminating organic solvents and reducing energy consumption. The mechanistic pathway involves initial phosphine addition to dimethyl acetylenedicarboxylate (DMAD), generating a zwitterionic intermediate that undergoes nucleophilic attack by the enolized pyridinone, followed by intramolecular cyclization and dehydration [9].
Table 1: Representative 1,6-Naphthyridines Synthesized via Phosphine Catalysis
Entry | Catalyst | Building Blocks | Reaction Conditions | Yield (%) | Product Scaffold |
---|---|---|---|---|---|
1 | PPh₃ | 4-Aminopyridinone, benzaldehyde, dimedone | Ultrasound, H₂O, 60°C | 92 | Benzo[b][1,6]naphthyridine-1,9-dione |
2 | PBu₃ | 2-Vinylquinoline-3-carboxylate, N-tosylimine | THF, rt, 12h | 78 | 1,2,3,4-Tetrahydro-1,6-naphthyridine |
3 | P(OMe)₃ | Methyl propiolate, 1,3-dicarbonyls | Toluene, 80°C, 8h | 85 | 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one |
The versatility of phosphine catalysis extends to the synthesis of partially saturated 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives through cascade annulation-lactamization sequences. By employing β-keto esters and N-protected amino aldehydes as starting materials, tricyclic systems with bridgehead nitrogen atoms can be accessed in a single operation. Computational studies suggest that the regioselectivity is governed by frontier molecular orbital interactions, with electron-donating substituents on the phosphine catalyst significantly lowering the energy barrier for the cycloaddition transition state. These methodologies provide efficient access to privileged substructures found in kinase inhibitors and PDE5 antagonists, enabling rapid exploration of structure-activity relationships in medicinal chemistry programs [6] [9].
The Tebbe methylenation protocol provides a chemoselective approach for converting 1,6-naphthyridinone carbonyl groups to exocyclic methylene derivatives, serving as pivotal intermediates for subsequent cycloadditions. The Tebbe reagent (Cp₂TiCH₂ClAlMe₂) exhibits superior reactivity compared to Wittig reagents, particularly for sterically hindered lactams and in the presence of sensitive functional groups. The mechanism involves initial formation of a titanium methylidene complex that undergoes [2+2] cycloaddition with the carbonyl, followed by collapse to the methylenated product via oxatitanacyclobutane intermediate. This transformation is particularly valuable for activating the 1,6-naphthyridin-2-one core toward Diels-Alder reactions, as the resulting exocyclic methylene group serves as an efficient dienophile [1] [3] [7].
A notable application involves the methylenation of 6-(4-nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione followed by intramolecular Diels-Alder cyclization, yielding complex polycyclic scaffolds in a single operation. The reaction proceeds optimally in anhydrous THF at -78°C to 0°C, with careful control of aluminum byproduct formation being critical for achieving high yields (typically 70-85%). The resulting methylene derivatives undergo spontaneous cycloaddition with dienes such as isoprene or 1,3-cyclohexadiene at elevated temperatures (80-120°C), producing fused hexahydro-1,6-naphthyridine systems with excellent endo selectivity. This sequence provides efficient access to the core structure of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one after hydrogenation of the Diels-Alder adduct [1] [7].
Table 2: Tebbe Methylenation and Diels-Alder Sequences for 1,6-Naphthyridine Synthesis
Carbonyl Precursor | Tebbe Equivalents | Temperature (°C) | Dienophile | Cycloadduct Yield (%) | Applications |
---|---|---|---|---|---|
6-Phenyldihydrouracil | 1.2 | -78 → 0 | 1,3-Butadiene | 75 | Octahydro-1,6-naphthyridinone core |
Chroman-2-one | 2.5 | -40 → 25 | Cyclopentadiene | 68 | 2-Cyclopropylidenechroman synthesis |
Benzo[b][1,6]naphthyridinone | 1.5 | -78 → 0 | 2-Methylfuran | 82 | Pentacyclic alkaloid analogs |
N-Carbethoxy tetrahydropyridone | 1.8 | -78 | Vinyl ether | 71 | Functionalized azocino[4,5-b]quinolines |
The Petasis variant (Cp₂TiMe₂) offers practical advantages over the classical Tebbe reagent, including easier preparation and enhanced stability. Upon heating, the Petasis reagent generates the identical titanocene methylidene intermediate, enabling methylenation of sterically encumbered lactams that resist Wittig olefination. This approach has been successfully applied in the synthesis of 2-isopropoxy-3-methyl-4-methylenecyclobut-2-enone from 3-isopropoxy-4-methylcyclobut-3-ene-1,2-dione under mild conditions (THF, 65°C, 90 minutes), achieving 68% isolated yield after chromatographic purification. The compatibility of this methodology with esters, amides, and even unprotected alcohols significantly expands the synthetic utility for complex 1,6-naphthyridine derivatives bearing multiple functional groups [1].
Solid-phase split-and-pool synthesis represents a paradigm-shifting approach for generating diverse 1,6-naphthyridine libraries with unprecedented efficiency. This combinatorial methodology enables the parallel synthesis of thousands of analogs through iterative cycles of resin splitting, coupling, and recombination. The process begins with attachment of a 1,6-naphthyridine core bearing an orthogonal protecting group (e.g., Alloc, Fmoc) to functionalized polystyrene or Tentagel resin via a photolabile or acid-labile linker. The resin is then divided into equal portions, each subjected to different building block couplings (e.g., amino acids, aryl boronic acids, acyl chlorides), followed by pooling and mixing before the next split cycle. Each bead ultimately contains a single discrete compound, enabling screening of massive libraries while minimizing material consumption [4] [10].
A critical advancement involves the implementation of radiofrequency encoding, where microchips within resin beads record reaction histories. In one implementation, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine was immobilized via a Rink amide linker, enabling diversification at C-1 and N-2 positions through sequential alkylation and arylation steps. After four split-pool cycles with 24 building blocks per cycle, the approach generated 331,776 distinct analogs with >95% purity (HPLC-ELSD analysis). The trifluoroacetic acid-mediated cleavage simultaneously liberates compounds and removes encoding tags, yielding 1,2,3,4-tetrahydro-1,6-naphthyridine hydrochlorides ready for bioactivity screening. This technique has proven invaluable for generating structure-activity data around kinase inhibition and MAO binding [6] [10].
Table 3: Solid-Phase Split-Pool Synthesis Parameters for 1,6-Naphthyridine Libraries
Solid Support | Linker Chemistry | Building Blocks per Cycle | Number of Cycles | Theoretical Library Size | Average Purity (%) |
---|---|---|---|---|---|
Polystyrene Wang resin | Carboxylate ester | 18 | 3 | 5,832 | 92.4 |
PEG-PS hybrid | Rink amide | 24 | 4 | 331,776 | 95.1 |
ChemMatrix resin | BAL safety-catch | 36 | 3 | 46,656 | 89.7 |
Tentagel S NH₂ | Photolabile o-nitrobenzyl | 12 | 5 | 248,832 | 96.3 |
Polyethyleneglycol (PEG)-based soluble polymers present a complementary approach to traditional cross-linked resins, combining the advantages of homogeneous reaction conditions with the purification efficiency of solid-phase synthesis. In this hybrid methodology, 1,6-naphthyridine precursors are attached to MeO-PEG via cleavable linkers, enabling split-pool synthesis in solution followed by precipitation with cold ether. This approach circumvents the bead-loading limitation of solid-phase synthesis (where library size is constrained by bead count), enabling synthesis of multimillion-membered libraries. The synthesis of 1-phenylethynyl- and 1-(indol-3-yl)-tetrahydrobenzo[b][1,6]naphthyridine derivatives via this method achieved excellent yields (78-92%) with minimal purification, demonstrating particular utility for synthesizing analogs bearing acid-sensitive functional groups that degrade under standard resin cleavage conditions [4] [6].
Enzymatic desymmetrization and stereoselective hydrolysis provide powerful biocatalytic approaches for installing chiral centers within 1,6-naphthyridine scaffolds. The hydantoinase from Arthrobacter crystallopoietes DSM20117 exhibits remarkable activity toward dihydropyrimidine precursors, enabling kinetic resolution of racemic 6-(4-nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione (pNO₂PheDU) with strict (S)-enantioselectivity. Whole-cell biotransformations using recombinant E. coli expressing this enzyme achieve complete conversion within 24 hours at 40°C in Tris-HCl buffer (pH 8), yielding N-carbamoyl-(S)-3-amino-3-(4-nitrophenyl)propionic acid with >98% ee. Subsequent acid-mediated decarbamoylation provides enantiopure (S)-para-nitro-β-phenylalanine, a key building block for non-natural 1,6-naphthyridine derivatives with constrained chirality [2] [8].
The development of engineered cytochrome P450 enzymes (particularly CYP102A1 variants) has enabled regio- and stereoselective C-H functionalization of saturated 1,6-naphthyridine systems. Through combinatorial active-site saturation testing (CAST), researchers have created mutants capable of hydroxylating specific positions with exceptional stereocontrol. For instance, variant F87A/A330W (KSA-1) hydroxylates testosterone analogs at the 2β-position with 97% selectivity, while mutant R47Y/T49F/V78L/A82M/F87A (KSA-14) achieves 94% selectivity for 15β-hydroxylation. Applied to 1,2,3,4-tetrahydro-1,6-naphthyridines, these biocatalysts enable direct installation of hydroxyl groups at C-5 or C-7 positions with diastereomeric ratios exceeding 20:1. The reactions proceed under mild conditions (NADPH cofactor, 30°C, aqueous buffer) and tolerate diverse functional groups including halides, esters, and aryl ethers, providing green alternatives to traditional asymmetric catalysis [8].
Dirhodium-catalyzed C-H insertion represents the premier chemical method for stereoselective functionalization of unactivated positions in 1,6-naphthyridine systems. Complexes such as Rh₂(S-PTTL)₄ leverage chiral crown conformations to achieve site-selective carbene insertion into primary C-H bonds of alkyl chains appended to nitrogen atoms. This methodology has been successfully applied to the functionalization of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine, achieving selective insertion at the benzylic position with 92% ee. The reactions employ methyl phenyldiazoacetate as carbene precursor in dichloroethane at 40°C, with catalyst loadings as low as 0.5 mol%. The resulting α-alkyl-α-amino acid derivatives serve as pivotal intermediates for constrained analogs of bioactive 1,6-naphthyridines, particularly those targeting neurological disorders where stereochemistry profoundly influences blood-brain barrier penetration and receptor binding [5].
Table 4: Stereoselective Functionalization Methods for 1,6-Naphthyridine Derivatives
Methodology | Catalyst/Enzyme | Substrate Scope | Stereoselectivity | Reaction Conditions | Applications |
---|---|---|---|---|---|
Enzymatic hydrolysis | A. crystallopoietes hydantoinase | 6-Aryldihydrouracils | >98% ee (S) | Whole-cell, pH 8, 40°C | Chiral β-amino acid derivatives |
P450 hydroxylation | Engineered CYP102A1 mutants | Tetrahydro-1,6-naphthyridines | 94-97% de | NADPH, 30°C, aqueous buffer | Hydroxylated MAO inhibitors |
Dirhodium C-H insertion | Rh₂(S-PTTL)₄ | N-Alkyl-1,6-naphthyridines | 92% ee | EDC, 40°C, 0.5 mol% catalyst | Constrained kinase inhibitors |
Organocatalytic α-amination | Diarylprolinol silyl ether | 3,4-Dihydronaphthyridin-2(1H)-ones | 89% ee | CHCl₃, 4Å MS, -20°C | α-Amino lactam analogs |
Imine salt formation with diisopropyldiazodicarboxylate (DIAD) provides a versatile platform for stereoselective introduction of complex substituents at the C1 position of 1,2,3,4-tetrahydro-1,6-naphthyridines. The reaction proceeds via nucleophilic addition of the tertiary nitrogen to DIAD, generating a zwitterion that transforms into an electrophilic iminium salt. Subsequent addition of carbon nucleophiles (e.g., indoles, enolates, alkynyl cuprates) occurs with facial selectivity dictated by the existing chiral centers or through chiral ligand control. This methodology has been successfully applied to synthesize 1-(indol-3-yl) derivatives with preservation of stereochemical integrity at C4, achieving yields of 70-85% after chromatographic purification. The approach demonstrates particular utility for synthesizing analogs targeting 5-HT receptors, where the indole moiety serves as a privileged pharmacophore [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4